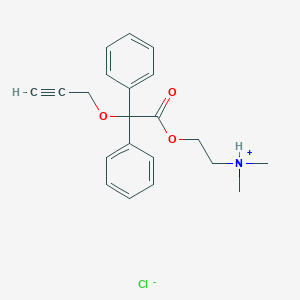
Clorhidrato de difenil(prop-2-iniloxi)acetato de 2-(dimetilamino)etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride is a chemical compound with the molecular formula C21H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its white to off-white solid appearance and is hygroscopic in nature .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an antispasmodic agent.
Medicine: It is investigated for its therapeutic potential in treating various medical conditions, particularly those involving smooth muscle spasms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
Propinox is primarily an antispasmodic agent . It targets the smooth muscle cells in the gastrointestinal tract, reducing their contractility and relieving spasms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Propinox. For example, factors such as pH levels in the stomach and intestines can affect the drug’s absorption and efficacy. Additionally, the drug’s stability may be affected by storage conditions, such as temperature and humidity .
Métodos De Preparación
The synthesis of 2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of diphenylacetic acid with propargyl alcohol to form diphenyl(prop-2-ynyloxy)acetic acid. This intermediate is then esterified with 2-(dimethylamino)ethanol in the presence of a suitable catalyst to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Comparación Con Compuestos Similares
2-(Dimethylamino)ethyl diphenyl(prop-2-ynyloxy)acetate hydrochloride can be compared with similar compounds such as:
Propinox hydrochloride: Another antispasmodic agent with a similar structure and mechanism of action.
Pargeverine hydrochloride: A compound with similar therapeutic applications but different chemical properties.
Diphenylacetic acid derivatives: These compounds share a common structural motif and are used in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
2765-97-1 |
|---|---|
Fórmula molecular |
C21H24ClNO3 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-4-16-25-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)20(23)24-17-15-22(2)3;/h1,5-14H,15-17H2,2-3H3;1H |
Clave InChI |
RSBGQTFIHFGTSY-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.[Cl-] |
SMILES canónico |
CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC#C.Cl |
Key on ui other cas no. |
2765-97-1 |
Sinónimos |
Diphenyl(2-propynyloxy)acetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride; α-Phenyl-α-(2-propynyloxy)benzeneacetic Acid 2-(Dimethylamino)ethyl Ester Hydrochloride); Sertal; β-(Dimethylamino)ethyl α,α-diphenyl-α-(propargyloxy)acetate Hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


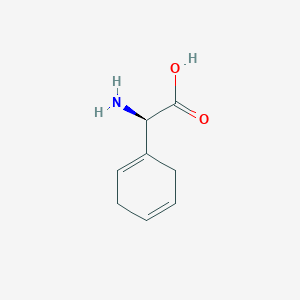
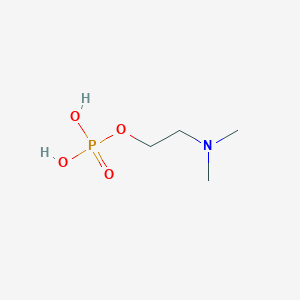
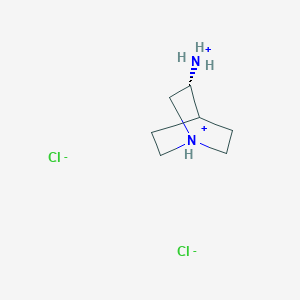

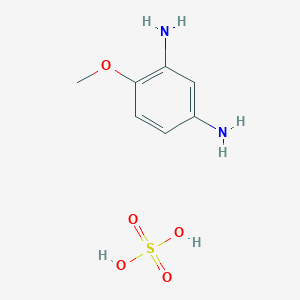

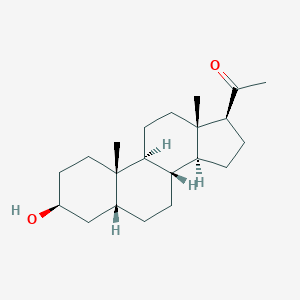
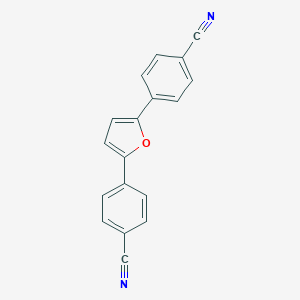
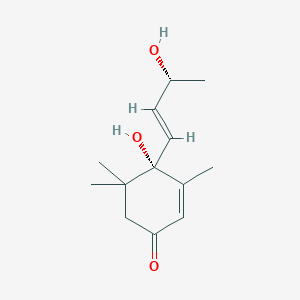
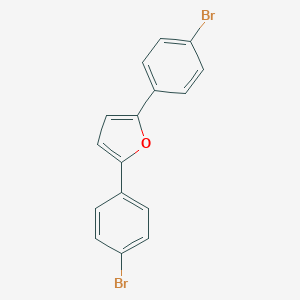
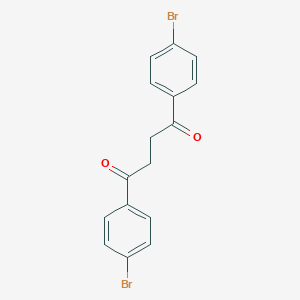
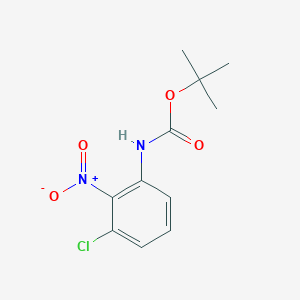
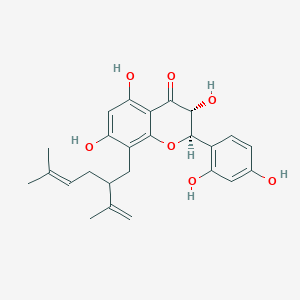
![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)
